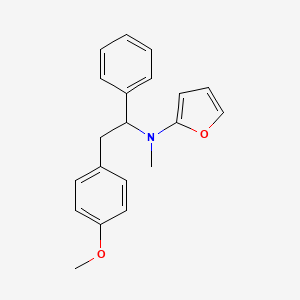
(S)-2-(1-Aminoethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-Aminoethyl)nicotinonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a nicotinonitrile backbone, with an aminoethyl substituent in the (S)-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with nicotinonitrile and an appropriate chiral amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to ensure the desired (S)-configuration.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques and stringent quality control measures.
化学反応の分析
Types of Reactions
(S)-2-(1-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives
- Reduced amines
- Substituted aminoethyl nicotinonitriles
科学的研究の応用
(S)-2-(1-Aminoethyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic molecules.
Biological Studies: It is utilized in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is employed in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(1-Aminoethyl)nicotinonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- ®-2-(1-Aminoethyl)nicotinonitrile
- 2-(1-Aminoethyl)pyridine
- 2-(1-Aminoethyl)benzonitrile
Uniqueness
(S)-2-(1-Aminoethyl)nicotinonitrile is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s biological activity and selectivity, making it a valuable molecule in stereoselective synthesis and drug development.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
2-[(1S)-1-aminoethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3/t6-/m0/s1 |
InChIキー |
MUASACHZEAEGCE-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC=N1)C#N)N |
正規SMILES |
CC(C1=C(C=CC=N1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


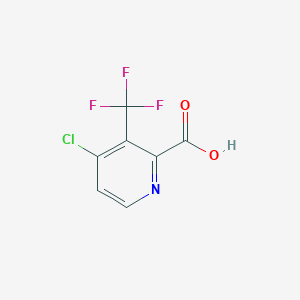
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)

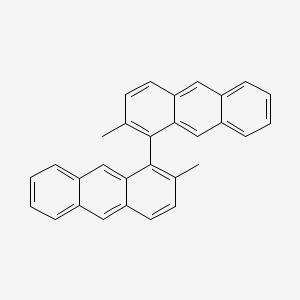

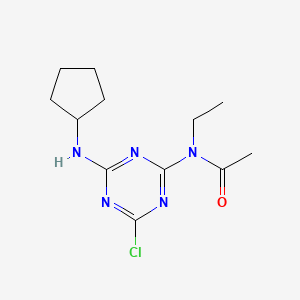

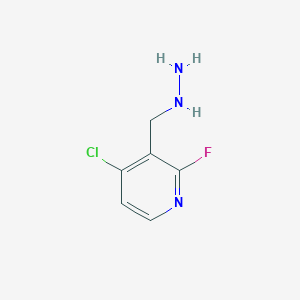
![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
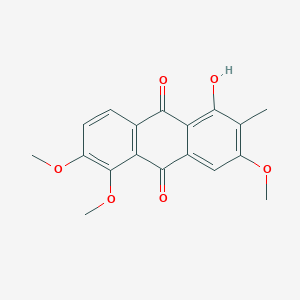
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)
